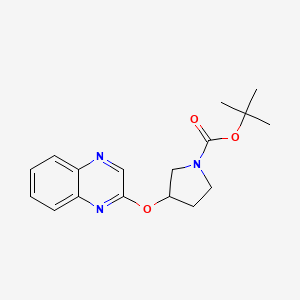
3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the oxidation coupling of quinoxalin-2 (1H)-ones with readily available carbazates (or acyl hydrazines) in the presence of K2S2O8 as an oxidant in metal- and base-free conditions . When tert-butyl carbazate is used as the coupling reagent, the decarboxylation product 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one is obtained .Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The exact mass is 315.15800 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 315.37 g/mol and a density of 1.227 . The melting point, boiling point, and other properties are not provided in the search results.Scientific Research Applications
Synthesis and Structural Applications
Metal-Free Alkoxycarbonylation : A study by Xie et al. (2019) described a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates as eco-friendly ester sources. This method is significant for the efficient preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).
Pyrrole Precursors of Prodigiosin : Wasserman et al. (2004) explored the reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen to yield pyrrole precursors of prodigiosin, a bioactive compound (Wasserman et al., 2004).
Heterotricyclic Quinoxalinones Synthesis : Research by Adegoke et al. (1982) focused on synthesizing new heterotricyclic quinoxalinone derivatives, important for developing novel polycyclic nitrogen compounds (Adegoke et al., 1982).
Medicinal Chemistry and Drug Development
GABAA/Benzodiazepine Receptor Agonists : Tenbrink et al. (1994) studied a series of imidazo[1,5-a]quinoxaline amides and carbamates, including tert-butyl ester derivatives, which bind with high affinity to the GABAA/benzodiazepine receptor, demonstrating potential for drug development (Tenbrink et al., 1994).
Rhodium-Catalyzed Asymmetric Hydrogenation : Imamoto et al. (2012) developed chiral phosphine ligands with tert-butylmethylphosphino groups, including derivatives of quinoxaline, for efficient asymmetric hydrogenation of functionalized alkenes, a process relevant in pharmaceutical synthesis (Imamoto et al., 2012).
Additional Research Applications
Continuous Flow Synthesis : Herath and Cosford (2010) reported a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, highlighting advancements in chemical synthesis techniques (Herath & Cosford, 2010).
Metal-Free Synthesis of N-Heterocycles : Viji et al. (2020) developed a metal-free procedure for synthesizing various N-heterocycles, including pyrrolo[1,2-a]quinoxalines, highlighting the versatility of these compounds in organic synthesis (Viji et al., 2020).
Future Directions
properties
IUPAC Name |
tert-butyl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(21)20-9-8-12(11-20)22-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKQZRQKPILLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694791 | |
| Record name | tert-Butyl 3-[(quinoxalin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
897044-97-2 | |
| Record name | tert-Butyl 3-[(quinoxalin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



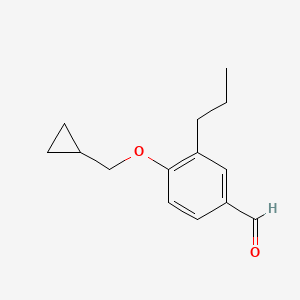
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
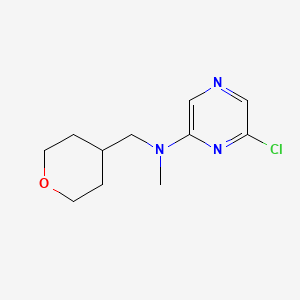
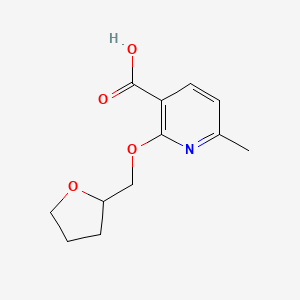
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
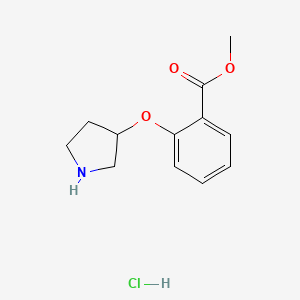
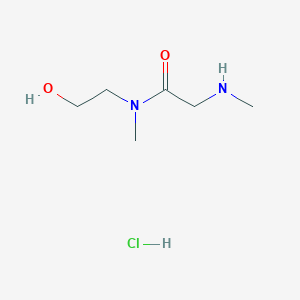
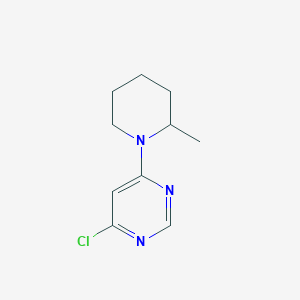

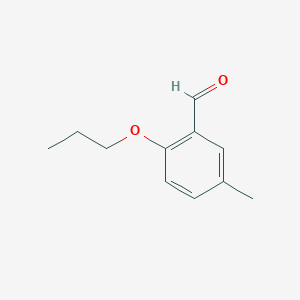
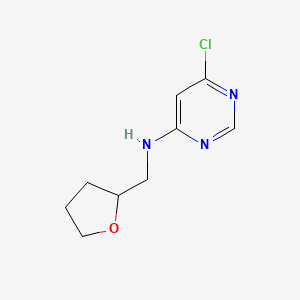
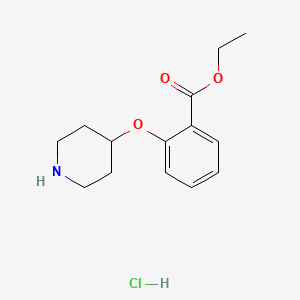
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)